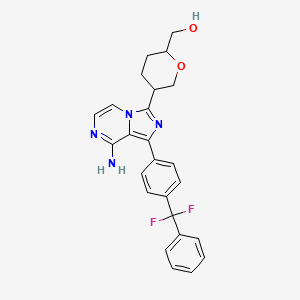
Btk-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-10: is a potent inhibitor of Bruton tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. Bruton tyrosine kinase is involved in the signaling pathways that regulate B cell proliferation, differentiation, and survival. This compound has shown significant potential in the treatment of various B cell malignancies and autoimmune diseases due to its ability to inhibit Bruton tyrosine kinase activity effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Btk-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of functional groups, and final purification. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, which enhance the compound’s potency and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: Btk-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Btk-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.
Biology: Helps in understanding the signaling pathways involving Bruton tyrosine kinase in B cells and other immune cells.
Medicine: Investigated for its potential in treating B cell malignancies, autoimmune diseases, and inflammatory conditions. It has shown promise in preclinical and clinical studies for conditions such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis.
Mechanism of Action
Btk-IN-10 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell receptor signaling pathways. The key molecular targets and pathways involved include:
Bruton Tyrosine Kinase: The primary target of this compound, whose activity is inhibited by the compound.
Phospholipase C Gamma: A downstream signaling molecule whose activation is blocked by the inhibition of Bruton tyrosine kinase.
Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Pathways: These pathways are downstream of Bruton tyrosine kinase and are involved in B cell activation and proliferation.
Comparison with Similar Compounds
Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor used in the treatment of B cell malignancies.
Zanubrutinib: A second-generation inhibitor with improved selectivity and safety profile.
Orelabrutinib: Known for its high selectivity and reduced off-target effects.
Acalabrutinib: Another second-generation inhibitor with a favorable safety and efficacy profile.
Properties
Molecular Formula |
C25H24F2N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[5-[8-amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C25H24F2N4O2/c26-25(27,18-4-2-1-3-5-18)19-9-6-16(7-10-19)21-22-23(28)29-12-13-31(22)24(30-21)17-8-11-20(14-32)33-15-17/h1-7,9-10,12-13,17,20,32H,8,11,14-15H2,(H2,28,29) |
InChI Key |
UCLDWTQILKQOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(C5=CC=CC=C5)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
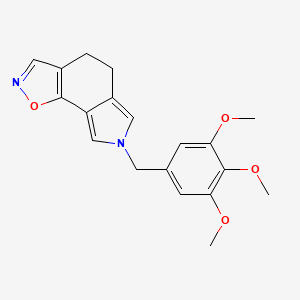
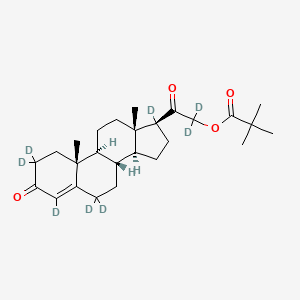
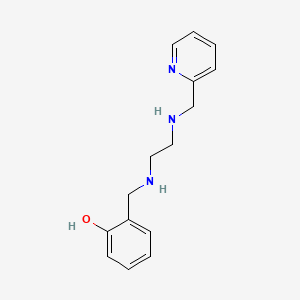
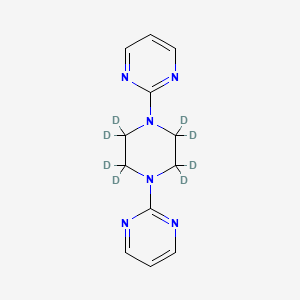
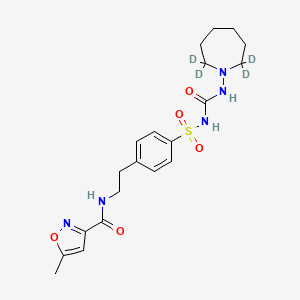
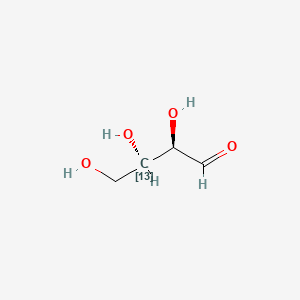
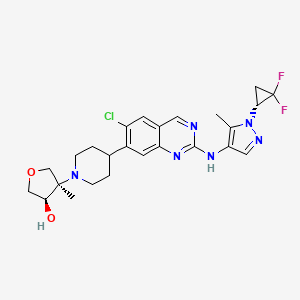
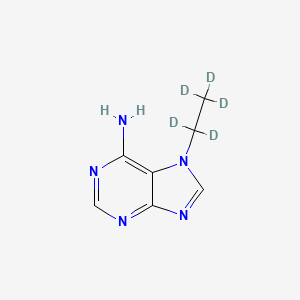
![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
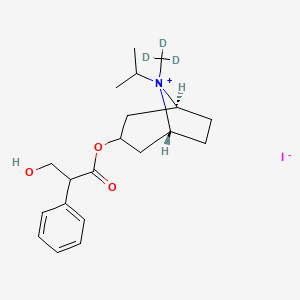
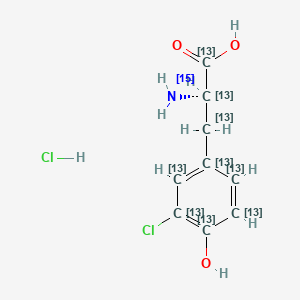
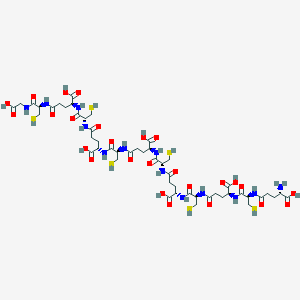
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
